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molecular formula C20H16N2O2 B8411111 methyl 2-(1-{4'-cyano-[1,1'-biphenyl]-4-yl}-1H-pyrrol-3-yl)acetate

methyl 2-(1-{4'-cyano-[1,1'-biphenyl]-4-yl}-1H-pyrrol-3-yl)acetate

Cat. No. B8411111
M. Wt: 316.4 g/mol
InChI Key: MHAHLZDPOBUSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06008243

Procedure details

According to the procedure described in Example 14(a) for the preparation of 2-[1-(4-fluorophenyl)-1H-pyrrol-3-yl]-acetic acid methyl ester, 4-amino-4-cyano-biphenyl (commercially available from TCI) and methyl 2-(2,5-dimethoxy-tetrahydrofuran-3-yl)acetate were condensed in 6 hours at 80° C. to give a crude product. Successive flash column chromatography with EtOAc/CH2Cl2Cl2 /hex gave in 60% yield 2-[1-(4'-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester as an amorphous solid. 1 1H NMR: δ 7.75 (d, 2H, J=8.8 Hz), 7.69 (d, 2H, J=8.8 Hz), 7.64 (d, 2H, J=8.5 Hz), 7.48 (d, 2H, J=8.8 Hz), 7.10-7.09 (m, 2H), 6.33 (t, 1H, J=2.2 Hz), 3.73 (s, 3H), 3.58 (s, 2H). Anal. Calculated for C20H16N2O2 : C, 75.93; H, 5.10; N, 8.86. Found: C, 75.86; H, 5.14; N, 8.90.
Name
2-[1-(4-fluorophenyl)-1H-pyrrol-3-yl]-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-amino-4-cyano-biphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(2,5-dimethoxy-tetrahydrofuran-3-yl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[CH2:4][C:5]1[CH:9]=[CH:8][N:7]([C:10]2[CH:15]=[CH:14][C:13](F)=[CH:12][CH:11]=2)[CH:6]=1.N[C:19]1([C:31]#[N:32])[CH:24]=[CH:23][C:22](C2C=CC=CC=2)=[CH:21][CH2:20]1.COC1C(CC(OC)=O)CC(OC)O1>>[CH3:1][O:2][C:3](=[O:17])[CH2:4][C:5]1[CH:9]=[CH:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([C:22]3[CH:23]=[CH:24][C:19]([C:31]#[N:32])=[CH:20][CH:21]=3)=[CH:12][CH:11]=2)[CH:6]=1

Inputs

Step One
Name
2-[1-(4-fluorophenyl)-1H-pyrrol-3-yl]-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CN(C=C1)C1=CC=C(C=C1)F)=O
Name
4-amino-4-cyano-biphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CC=C(C=C1)C1=CC=CC=C1)C#N
Name
methyl 2-(2,5-dimethoxy-tetrahydrofuran-3-yl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1OC(CC1CC(=O)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed in 6 hours at 80° C.
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to give a crude product

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(CC1=CN(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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